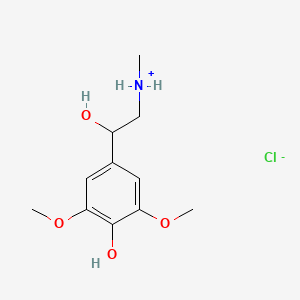Pressamina
CAS No.: 22775-12-8
Cat. No.: VC1660022
Molecular Formula: C11H18ClNO4
Molecular Weight: 263.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 22775-12-8 |
|---|---|
| Molecular Formula | C11H18ClNO4 |
| Molecular Weight | 263.72 g/mol |
| IUPAC Name | [2-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-methylazanium;chloride |
| Standard InChI | InChI=1S/C11H17NO4.ClH/c1-12-6-8(13)7-4-9(15-2)11(14)10(5-7)16-3;/h4-5,8,12-14H,6H2,1-3H3;1H |
| Standard InChI Key | JERDKEKGVRFMRD-UHFFFAOYSA-N |
| SMILES | C[NH2+]CC(C1=CC(=C(C(=C1)OC)O)OC)O.[Cl-] |
| Canonical SMILES | C[NH2+]CC(C1=CC(=C(C(=C1)OC)O)OC)O.[Cl-] |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Identification
Pressamina is chemically identified as a hydrochloride salt of dimetofrine with the molecular formula C11H18ClNO4. The compound is registered in chemical databases with a PubChem CID of 31512 and has a calculated molecular weight of 263.72 g/mol . The parent compound, dimetofrine (CID 31513), forms the pharmacologically active base from which Pressamina is derived. This relationship is significant for understanding both the chemical behavior and biological activity of the compound.
Structural Characteristics
From a structural perspective, Pressamina (dimetofrine hydrochloride) is classified as a substituted phenethylamine, specifically 3,5-dimethoxy-4,β-dihydroxy-N-methylphenethylamine . This molecular architecture bears notable similarities to desglymidodrine, which functions as the active metabolite of midodrine—another medication employed in the management of orthostatic hypotension. The structural composition of Pressamina includes:
-
A phenethylamine backbone
-
3,5-dimethoxy substitution pattern on the aromatic ring
-
Hydroxyl groups at the 4-position of the aromatic ring and β-position of the ethylamine chain
-
N-methylation of the terminal amine group
Table 1: Chemical Properties of Pressamina
| Property | Value |
|---|---|
| Chemical Name | Dimethophrine hydrochloride |
| Molecular Formula | C11H18ClNO4 |
| Molecular Weight | 263.72 g/mol |
| Parent Compound | Dimetofrine (C11H17NO4) |
| Parent Molecular Weight | 227.26 g/mol |
| CAS Number | 22775-12-8 |
| PubChem CID | 31512 |
Pharmacological Profile
Mechanism of Action
Pressamina exerts its pharmacological effects primarily through selective agonism of α1-adrenergic receptors. This mechanism produces vasoconstriction, which helps to increase blood pressure—particularly in the standing position—thereby countering the hypotensive effects observed in orthostatic hypotension . Additionally, the compound demonstrates β-adrenergic receptor agonist activity, although this appears to be of secondary importance to its clinical effects.
The dual adrenergic activity profile distinguishes Pressamina from some other antihypotensive agents that may demonstrate more selective receptor interaction patterns. This pharmacological characteristic may contribute to both its therapeutic efficacy and side effect profile in clinical applications.
Comparative Pharmacology
When evaluated against other medications in the same therapeutic category, Pressamina demonstrates "similarly or less effective" outcomes compared to midodrine in treating orthostatic hypotension . This comparative efficacy assessment indicates that Pressamina possesses "substantially lower potency" than midodrine, which may influence clinical decision-making regarding its selection as a treatment option.
Table 2: Comparative Pharmacological Features of Pressamina and Related Compounds
| Feature | Pressamina (Dimetofrine HCl) | Midodrine |
|---|---|---|
| Primary Mechanism | α1-adrenergic receptor agonist | α1-adrenergic receptor agonist |
| Secondary Activity | β-adrenergic receptor agonist | Minimal |
| Active Metabolite | Not specified in literature | Desglymidodrine |
| Relative Potency | Lower | Higher |
| Structure Similarity | 3,5-dimethoxy-4,β-dihydroxy-N-methylphenethylamine | Related phenethylamine derivative |
Clinical Applications and Therapeutic Use
Treatment Considerations
Clinical decision-making regarding the implementation of Pressamina therapy necessitates careful consideration of several factors. As noted in research examining orthostatic hypotension interventions, treatment choices should be "individualized with respect to each patient's comorbidities, frailty, life expectancy, drug tolerance, potentiality to improve quality of life, and estimated risk from discontinuation of specific drugs" .
Given that most studies evaluating OH treatments, including those involving sympathomimetic agents like Pressamina, have been "small, non-randomized and with short follow-up," clinicians must exercise careful judgment when prescribing these medications . The primary endpoints in most investigations have focused on symptomatic improvement and reduction of orthostatic blood pressure decreases rather than long-term clinical outcomes.
Research Findings and Clinical Evidence
Efficacy Assessment
Scientific literature indicates that Pressamina demonstrates therapeutic efficacy in managing orthostatic hypotension, although with notable limitations. Specifically, it is characterized as "similarly or less effective than midodrine" while exhibiting "substantially lower potency" . This comparative assessment suggests that while Pressamina provides clinical benefit, alternative treatments may offer superior outcomes in certain patient populations.
The relative paucity of large-scale, randomized controlled trials specifically examining Pressamina represents a limitation in the current evidence base. As with many sympathomimetic agents used for orthostatic hypotension, treatment decisions are often guided by clinical experience and extrapolation from studies of similar compounds rather than compound-specific randomized trials.
Market Presence and Availability
Historical documentation indicates that as of 2000, Pressamina "remained marketed only in Italy" . This limited geographical distribution reflects both regulatory considerations and market positioning decisions that have influenced the compound's global availability. The restricted market presence may have contributed to the relatively limited research focus on this specific compound compared to more widely distributed alternatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume